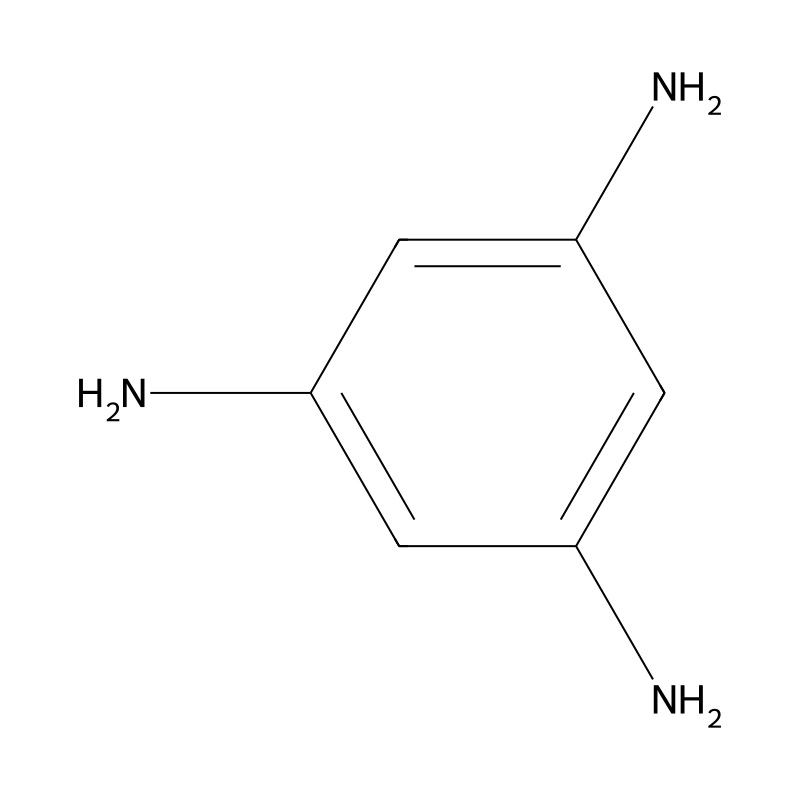

Benzene-1,3,5-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Building Block:

BTA's structure, featuring three amine groups attached to a benzene ring, makes it a valuable building block for organic synthesis. Researchers can potentially utilize BTA to create complex molecules with diverse functionalities, including:

- Pharmaceuticals: BTA could serve as a starting material for drugs with specific properties due to the presence of multiple reactive amine groups [].

- Functional Materials: BTA's ability to form hydrogen bonds and interact with other molecules suggests potential applications in developing materials with desired properties, such as catalysis or sensing [].

Covalent Organic Frameworks (COFs):

BTA shows potential as a building block for constructing COFs, a class of porous materials with applications in various fields, including:

- Gas storage and separation: COFs based on BTA might offer efficient storage and separation of gases due to their high porosity and tunable pore size [].

- Catalysis: BTA-based COFs could be designed to act as catalysts for various chemical reactions, owing to the presence of reactive amine groups [].

Polymer Chemistry:

BTA's amine groups can participate in polymerization reactions, leading to the formation of polymers with unique properties:

- Conductive polymers: BTA-containing polymers might exhibit interesting conductive properties due to the presence of nitrogen atoms in their backbone [].

- Biocompatible polymers: Depending on the specific reaction and additional components, BTA could contribute to the development of biocompatible polymers for biomedical applications [].

Benzene-1,3,5-triamine, also known as 1,3,5-benzenetriamine, is an organic compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.158 g/mol. It consists of a benzene ring substituted with three amine groups at the 1, 3, and 5 positions. This compound is classified under the category of triamines and is recognized for its potential applications in various fields, including materials science and medicinal chemistry. The compound has a CAS number of 108-72-5 and is listed under several identifiers such as the European Community number 203-610-7 and the Nikkaji number J28.386J .

Currently, there is no extensive research available on the specific mechanism of action of benzene-1,3,5-triamine in biological systems.

- Toxicity: Data on the specific toxicity of benzene-1,3,5-triamine is limited. However, aromatic amines can be harmful if ingested, inhaled, or absorbed through the skin.

- Flammability: The compound is listed as combustible [].

- Reactivity: Information on specific reactivity hazards is limited. However, as with most amines, it can react with strong acids and oxidizing agents.

- Acylation: The amine groups can react with acyl chlorides to form amides.

- Nitration: It can be nitrated to introduce nitro groups onto the benzene ring.

- Alkylation: The amine groups can be alkylated using alkyl halides to form secondary or tertiary amines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or functionalities.

Research indicates that benzene-1,3,5-triamine exhibits biological activities that could be beneficial in medicinal chemistry. For instance:

- Antioxidant Properties: Some studies highlight its potential as an antioxidant agent.

- Antimicrobial Activity: It has shown activity against certain bacterial strains, suggesting possible applications in developing antimicrobial agents .

Benzene-1,3,5-triamine can be synthesized through various methods:

- Reduction of Nitro Compounds: Nitrobenzene derivatives can be reduced to form triamines.

- Direct Amination: Benzene can undergo direct amination using ammonia in the presence of catalysts.

- Polycondensation Reactions: It can be synthesized via polycondensation reactions involving formaldehyde and other diamines .

These methods allow for the production of benzene-1,3,5-triamine with varying degrees of purity and yield.

Benzene-1,3,5-triamine finds applications in several areas:

- Materials Science: Used as a building block for polymers and resins due to its cross-linking ability.

- Environmental Chemistry: Effective in adsorbing heavy metals from aqueous solutions .

- Fluorescent Materials: Recent studies have explored its use in synthesizing carbon dots for fluorescence applications .

These diverse applications highlight its versatility as a chemical compound.

Interaction studies have focused on benzene-1,3,5-triamine's ability to form complexes with various ions and molecules. Its amine groups facilitate interactions with metal ions, making it useful in environmental remediation processes. For example:

- Lead Ion Removal: Research demonstrates its capability to adsorb lead ions from contaminated water sources effectively .

These interactions are critical for understanding its potential in environmental applications.

Benzene-1,3,5-triamine has several structural analogs that share similar properties but differ in functional groups or arrangement. Here are some comparable compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Benzene-1,2-diamine | 95-54-5 | Contains two amine groups instead of three |

| Benzene-1,4-diamine | 106-63-8 | Similar structure but different substitution pattern |

| Phenylhydrazine | 59-88-1 | Contains a hydrazine functional group |

| N,N-Dimethylbenzene-1,3-diamine | 50617-73-7 | Contains methyl substitutions on the amines |

| N,N-Dimethylbenzene-1,3-diamine dihydrochloride | 3575-32-4 | Dihydrochloride salt form |

Benzene-1,3,5-triamine stands out due to its unique arrangement of three amine groups on the benzene ring, which enhances its reactivity and potential applications compared to other similar compounds.